Product packaging for 2,4-Dibromopentanoyl bromide(Cat. No.:CAS No. 65303-43-7)

2,4-Dibromopentanoyl bromide

Cat. No.: B14488733
CAS No.: 65303-43-7
M. Wt: 322.82 g/mol
InChI Key: WLFZQEQELKUUJT-UHFFFAOYSA-N
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Description

2,4-Dibromopentanoyl bromide is a specialized brominated reagent valued in organic synthesis for its dual functionality, acting both as an acyl bromide and an alkyl bromide. This makes it a versatile building block for constructing complex molecules. While specific literature on this exact compound is limited, its structure suggests primary applications in the synthesis of heterocyclic compounds and functionalized intermediates. Based on the use of analogous brominated carbonyl compounds, this reagent may be employed in debromination reactions using agents like a zinc-copper couple to generate reactive methylene intermediates or other synthetically valuable species . Similarly, brominated acyl bromides are recognized in patented processes for the synthesis of complex organic molecules, including non-ionic radiographic contrast agents . The compound is expected to be moisture-sensitive and may decompose upon contact with water, releasing hydrogen bromide. It should be handled with extreme care in a well-ventilated fume hood and stored under anhydrous conditions in a cool, dry place, away from strong oxidizing agents, reducing agents, and bases . This product is intended for research purposes in a laboratory setting and is strictly labeled For Research Use Only. It is not intended for personal or diagnostic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7Br3O B14488733 2,4-Dibromopentanoyl bromide CAS No. 65303-43-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

65303-43-7

Molecular Formula

C5H7Br3O

Molecular Weight

322.82 g/mol

IUPAC Name

2,4-dibromopentanoyl bromide

InChI

InChI=1S/C5H7Br3O/c1-3(6)2-4(7)5(8)9/h3-4H,2H2,1H3

InChI Key

WLFZQEQELKUUJT-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C(=O)Br)Br)Br

Origin of Product

United States

Synthetic Methodologies for 2,4 Dibromopentanoyl Bromide and Analogues

Strategies for the Construction of the Dibrominated Pentanoyl Backbone

The formation of the core 2,4-dibromopentanoyl structure can be achieved through several synthetic routes, primarily involving the direct halogenation of carboxylic acid derivatives or addition reactions to unsaturated precursors.

Addition Reactions to Unsaturated Precursors (e.g., Alkenoic Acid Derivatives)

Addition reactions provide an alternative route to the dibrominated backbone by starting with an unsaturated pentenoic acid derivative. wikipedia.org The carbon-carbon double bonds in alkenes are susceptible to attack by electrophiles, making them ideal substrates for halogenation. savemyexams.com

The electrophilic addition of halogens, such as bromine (Br₂), to an alkene proceeds through an initial attack on the π-electrons of the double bond. msu.edu This can lead to the formation of a vicinal dihalide. For a precursor with a double bond at the appropriate position, such as a derivative of pentenoic acid, the addition of bromine would yield a dibrominated product. The regioselectivity of the addition is a critical factor, and for unsymmetrical alkenes, the reaction proceeds to form the more stable carbocation intermediate, as described by Markovnikov's rule. msu.edu

For instance, the reaction of an appropriate pentenoic acid derivative with HBr would involve the proton acting as an electrophile, leading to a carbocation intermediate that is then attacked by the bromide ion. savemyexams.com To achieve dibromination at the 2 and 4 positions, a precursor with unsaturation at both the α,β- and γ,δ-positions, or a stepwise addition process on a di-unsaturated precursor, would be necessary.

Decarboxylative Halogenation Approaches for Brominated Moieties

Decarboxylative halogenation presents another synthetic strategy, where a carboxylic acid is converted to an alkyl halide with one fewer carbon atom. pku.edu.cn The classic Hunsdiecker reaction, which involves the reaction of a silver salt of a carboxylic acid with bromine, is a well-known example. pku.edu.cnrsc.org

More modern variations of this reaction have been developed to be more practical and cost-effective. pku.edu.cn These methods often employ metal catalysts or photoredox catalysis to facilitate the decarboxylation and subsequent halogenation. For instance, iron salts under visible light can catalyze the decarboxylative chlorination, iodination, and bromination of aliphatic carboxylic acids. rsc.org Another approach uses (diacetoxyiodo)benzene (B116549) and potassium bromide for the decarboxylative bromination of sterically hindered carboxylic acids. sci-hub.se

While these methods are powerful for introducing a single bromine atom, their direct application to the synthesis of a vicinal dibromide like 2,4-dibromopentanoyl bromide from a dicarboxylic acid precursor would require careful substrate design and reaction control to achieve the desired regioselectivity.

Formation of the Acyl Bromide Functional Group

Once the dibrominated pentanoic acid backbone is established, the final step is the conversion of the carboxylic acid moiety into an acyl bromide.

Conversion of Carboxylic Acids to Acyl Bromides

The conversion of a carboxylic acid to an acyl bromide is a standard transformation in organic synthesis. orgoreview.com This is typically achieved using reagents like phosphorus tribromide (PBr₃). orgoreview.comorgoreview.com One mole of PBr₃ can convert three moles of a carboxylic acid into the corresponding acyl bromide. orgoreview.com The reaction proceeds via a nucleophilic acyl substitution pathway where the hydroxyl group of the carboxylic acid is replaced by a bromide atom. orgoreview.com Other reagents, such as a combination of triphenylphosphine (B44618) and N-bromosuccinimide (NBS), can also effect this transformation under mild conditions. researchgate.net

An indium-catalyzed reductive bromination has also been reported for the direct conversion of carboxylic acids to alkyl bromides, although this method targets the reduction of the carboxylic acid rather than the formation of an acyl bromide. thieme-connect.com

Halogen Exchange Reactions for Acyl Bromide Synthesis

Halogen exchange reactions, such as the Finkelstein reaction, provide a route to acyl bromides from other acyl halides, most commonly acyl chlorides. manac-inc.co.jp This SN2 reaction involves the treatment of an acyl chloride with a source of bromide ions, such as sodium bromide, in a suitable solvent like anhydrous acetonitrile. manac-inc.co.jp While highly effective for synthesizing iodoalkanes, this principle can be extended to the synthesis of acyl bromides from the more readily available acyl chlorides. manac-inc.co.jp

Copper complexes have also been shown to catalyze halogen exchange reactions in aryl halides, and similar principles could potentially be applied to acyl halides. frontiersin.org Furthermore, commercial alumina (B75360) has been demonstrated to catalyze halogen exchange in alkyl halides, offering a heterogeneous catalytic approach. acs.org

Table 2: Reagents for Acyl Bromide Formation

Reagent(s)Starting MaterialConditions
Phosphorus Tribromide (PBr₃)Carboxylic AcidTypically in an inert solvent like ether. orgoreview.com
Triphenylphosphine (PPh₃) / N-Bromosuccinimide (NBS)Carboxylic AcidMild conditions. researchgate.net
Sodium Bromide (NaBr)Acyl ChlorideAnhydrous acetonitrile. manac-inc.co.jp

Chemo- and Regioselective Considerations in Multi-brominated Acyl Bromide Synthesis

The synthesis of multi-brominated acyl bromides, such as this compound, presents significant challenges in controlling both chemoselectivity and regioselectivity. Achieving a specific bromination pattern on an aliphatic chain requires careful consideration of reaction conditions and the nature of the substrate and reagents. While direct methods for the multi-halogenation of unactivated C-H bonds are not common, an understanding of selectivity in related reactions, such as the bromination of ketones and aromatic compounds, provides valuable insights. biorxiv.org

Controlling the degree of halogenation is a primary concern in achieving chemoselectivity. In many cases, direct bromination can lead to a mixture of mono-, di-, and polysubstituted products. orientjchem.org For instance, the direct treatment of aromatic compounds with molecular bromine often results in such mixtures. orientjchem.org To overcome this, various methods have been developed to enhance selectivity towards a specific degree of halogenation. biorxiv.org In the context of acyl bromide synthesis, this would involve controlling the stoichiometry of the brominating agent and the reaction time to favor the formation of the desired dibrominated product over mono- or tri-brominated species.

Regioselectivity, the control of where the bromine atoms are introduced on the pentanoyl bromide backbone, is another critical aspect. For this compound, bromination needs to be directed specifically to the α and γ positions relative to the carbonyl group. The presence of the carbonyl group influences the reactivity of the adjacent C-H bonds. The α-position is activated by the electron-withdrawing nature of the carbonyl group, making it susceptible to enolization and subsequent electrophilic attack by bromine. The γ-position, being further down the alkyl chain, is less activated.

Achieving bromination at the less reactive γ-position while also targeting the α-position requires specific synthetic strategies. One approach could involve a stepwise bromination. For example, α-bromination of pentanoyl bromide could be achieved first, followed by a second bromination step designed to target the γ-position. The introduction of the first bromine atom at the α-position can electronically influence the rest of the molecule, potentially altering the reactivity of the remaining C-H bonds.

Another strategy to control regioselectivity involves the use of specific catalysts or reaction conditions that favor bromination at particular sites. For example, in the bromination of aromatic compounds, the choice of solvent and catalyst can significantly influence the ortho/para regioselectivity. orientjchem.orgnih.gov Similarly, for aliphatic chains, radical bromination using initiators might be employed to target specific positions, although this can sometimes lead to a loss of selectivity. Two-phase electrolysis has been shown to be effective for regioselective side-chain bromination of alkyl aromatic compounds, suggesting that electrochemical methods could offer a high degree of control. cecri.res.in

The synthesis of γ-halogenated ketones from 1-substituted cyclobutanols demonstrates a method for regioselective halide introduction at the γ-position. nih.gov While not a direct synthesis of an acyl bromide, this methodology highlights the possibility of achieving regiocontrol at the γ-carbon. nih.gov In this process, the halide selectively adds to the least hindered carbon of the cyclobutanol. nih.gov

The challenges in achieving selective multi-halogenation are not unique to acyl bromides. In the synthesis of polyhalogenated biaryls, significant chemo- and regioselectivity issues are often encountered with conventional methods. nih.govrsc.org This has led to the development of novel, metal-free approaches to achieve regioselective dihalogenation under mild conditions. nih.govrsc.org Such innovative strategies could potentially be adapted for the synthesis of complex aliphatic acyl bromides.

The following data tables illustrate the principles of chemo- and regioselectivity in bromination reactions of various substrates, providing a basis for understanding the challenges in synthesizing this compound.

Table 1: Regioselective Bromination of Aromatic Compounds with γ-Picolinium Bromochromate (γ-PBC) orientjchem.org

SubstrateSolventProductYield (%)
AnisoleCH₃COOHp-Bromoanisole65
AnisoleCH₃CNp-Bromoanisole98
AcetanilideCH₃COOHp-Bromoacetanilide62
AcetanilideCH₃CNp-Bromoacetanilide95
PhenolCH₃COOHp-Bromophenol60
PhenolCH₃CNp-Bromophenol92

This table demonstrates how the choice of solvent can significantly impact the yield and selectivity of bromination, favoring the para-isomer.

Table 2: Synthesis of γ-Bromo Ketones from 1-Substituted Cyclobutanols nih.gov

Substrate (1-Substituted Cyclobutanol)RR'ProductYield (%)
1aPhH3a (γ-bromo ketone)87
1bp-MeO-PhH3b (γ-bromo ketone)92
1cp-Cl-PhH3c (γ-bromo ketone)95
1fp-F-PhEt3f (γ-bromo ketone)80

This table illustrates the regioselective synthesis of γ-bromo ketones, a reaction that showcases selective functionalization at the γ-position. nih.gov

Stereochemical Control in the Synthesis and Reactivity of 2,4 Dibromopentanoyl Bromide

Diastereoselective Approaches in the Preparation of 2,4-Dibromopentanoyl Bromide

The preparation of this compound with a defined relative stereochemistry between the C2 and C4 centers necessitates sophisticated diastereoselective strategies. The primary challenge lies in controlling the stereochemical outcome of two separate bromination events on a five-carbon backbone. Synthetic approaches would likely commence from unsaturated precursors, such as pentenoyl halides, or through the sequential bromination of pentanoyl bromide.

One key strategy involves the diastereoselective halogenation of alkenes. The stereochemistry of the starting alkene (E or Z) can profoundly influence the diastereomeric ratio of the resulting dihalide product. nih.gov For instance, the dichlorination of Z-allylic chlorides has been shown to proceed with high diastereoselectivity. nih.gov Analogously, the bromination of a precursor like (E)-pent-2-enoyl bromide or (Z)-pent-3-enoyl bromide could offer a pathway to specific diastereomers of this compound.

Another powerful method is halofunctionalization, where the bromination of an alkene is accompanied by the intramolecular capture by a nucleophile. nih.gov While the target molecule is acyclic, the principles of stereocontrol derived from halocyclization reactions are highly relevant. These reactions often proceed through a bromonium ion intermediate, and the subsequent nucleophilic attack occurs in a stereodefined manner, typically anti-periplanar. The stereochemical outcome in such reactions is often dictated by the conformational preferences of the substrate in the transition state.

Substrate-controlled diastereoselective radical halogenation can also be an effective strategy, particularly with conformationally biased substrates. nih.gov By installing a chiral auxiliary or a bulky directing group on the pentanoyl chain, it may be possible to influence the trajectory of the incoming bromine radical or electrophile, thereby controlling the stereochemistry at both the C2 and C4 positions in a sequential or concerted manner. The development of methods for the diastereoselective synthesis of 2,4-disubstituted systems, such as piperidines, demonstrates that controlling reaction selectivity can sometimes be achieved simply by altering the sequence of synthetic steps. msu.edu

Table 1: Representative Diastereoselective Halogenation Reactions on Analogous Substrates

Precursor Type Reagent Conditions Diastereomeric Ratio (dr) Reference
Z-Allylic Chloride Mioskowski's Reagent CH₂Cl₂, rt >20:1 nih.gov
Dehydrolinalool TBCO CH₂Cl₂, 0 °C to rt >95:5 nih.gov
α,β-Unsaturated Silyl Imino Ether NBS CH₂Cl₂, -78 °C to rt up to >95:5 masterorganicchemistry.com

This table presents data from analogous systems to illustrate achievable diastereoselectivity in halogenation and related reactions.

Enantioselective Synthesis of Chiral Dibrominated Acyl Bromides

Achieving enantiocontrol in the synthesis of this compound involves the formation of specific enantiomers by establishing absolute stereochemistry at the C2 and C4 chiral centers. This is a significant challenge in asymmetric catalysis, and several strategies can be envisaged based on advancements in the enantioselective functionalization of carbonyl compounds.

Catalytic asymmetric α-halogenation is a primary tool for creating chiral α-halo carbonyl compounds. wiley.com The α-bromination of an appropriate precursor could be catalyzed by chiral organocatalysts. For example, binaphthyl-based secondary amines have been successfully used for the direct asymmetric α-bromination of aldehydes, achieving high yields and excellent enantioselectivity (up to 99% ee). rsc.org Similarly, Cinchona alkaloid derivatives can catalyze the enantioselective formation of α-haloesters from acid chlorides. nih.gov These methods could be applied to introduce the first bromine atom at the C2 position of a pentanoyl derivative with high enantiomeric excess.

Chiral auxiliaries offer another robust method for asymmetric synthesis. researchgate.net A chiral auxiliary, covalently attached to the carboxyl group of the pentanoyl precursor, can effectively direct the stereoselective introduction of bromine atoms. After the bromination steps, the auxiliary is cleaved to yield the enantiomerically enriched product. For instance, esters derived from roof-shaped chiral alcohols have been used to achieve diastereoselectivity up to 90% in the synthesis of α-halo acid derivatives. researchgate.net

More advanced, one-pot catalytic strategies have been developed that utilize masked α-halo acyl halide synthons. unibo.itnih.govacs.org In these processes, optically active epoxides can act as precursors to chiral α-halo carbonyl compounds, undergoing a domino ring-opening cyclization or esterification to yield the final product while preserving the enantiomeric purity established in the epoxidation step. nih.govacs.org This approach could potentially be adapted to generate a chiral brominated intermediate en route to the target molecule.

Table 2: Examples of Enantioselective α-Halogenation Using Chiral Catalysts

Substrate Catalyst Brominating Agent Solvent Enantiomeric Excess (ee) Reference
3-Phenylpropanal (S)-Binaphthyl-based amine 4,4-Dibromo-2,6-di-tert-butylcyclohexadienone CH₂Cl₂ 96% rsc.org
Propanal (S)-Binaphthyl-based amine 4,4-Dibromo-2,6-di-tert-butylcyclohexadienone CH₂Cl₂ 95% rsc.org
Aldehydes Diphenylpyrrolidine catalyst 4,4-Dibromo-2,6-di-tert-butylcyclohexadienone Various up to 96% researchgate.net

Data illustrates the effectiveness of organocatalysis in the asymmetric α-bromination of aldehydes and ketones, a key step for synthesizing chiral this compound.

Influence of Substrate Control and Chiral Catalysis on Stereochemical Outcomes

The stereochemical outcome of the synthesis of this compound is governed by a complex interplay between the inherent structural features of the substrate and the influence of external chiral reagents or catalysts. Understanding and manipulating these factors is crucial for achieving high stereoselectivity.

Substrate control relies on using the existing stereochemistry within a molecule to direct the formation of new stereocenters. upenn.edu In the context of this compound, this would typically involve starting with an enantiomerically pure precursor, such as (R)- or (S)-pentanoic acid with a substituent that can direct subsequent brominations. For example, a hydroxyl group at C3 or C5 could be used to direct electrophilic attack through chelation control, where a Lewis acid coordinates to both the directing group and the carbonyl oxygen, creating a rigid, sterically defined intermediate that favors bromination from a specific face. upenn.edu

Chiral catalysis , on the other hand, imposes stereocontrol through the use of an external chiral agent that is not part of the substrate. This approach is highly versatile.

Organocatalysis : As discussed, chiral amines or thioureas can activate carbonyl compounds towards enantioselective α-bromination by forming chiral enamine intermediates. rsc.orgbeilstein-journals.org

Metal Catalysis : Chiral metal complexes are powerful catalysts for asymmetric halogenation. For instance, palladium(II) complexes with chiral ligands like BINAP have been used to synthesize chiral α-bromoketones with high enantiomeric excess (up to 89% ee). yu.edu.jo

Phase-Transfer Catalysis : Chiral phosphate (B84403) anions can be used in phase-transfer catalysis to enable asymmetric bromocyclization, a strategy that could be adapted for intermolecular reactions. nih.gov This method uses a catalytic amount of a chiral anion to shuttle the brominating agent into the organic phase and induce asymmetry. nih.gov

The combination of substrate and catalyst control can lead to phenomena known as "matched" and "mismatched" pairings. In a matched pair, the inherent stereochemical preference of the chiral substrate aligns with the facial bias imposed by the chiral catalyst, leading to very high diastereoselectivity. In a mismatched pair, these preferences oppose each other, resulting in lower selectivity or even a reversal of the stereochemical outcome.

Table 3: Effect of Catalyst and Substrate on Stereochemical Outcome in Analogous Brominations

Substrate Catalyst System Product Type Yield ee / dr Reference
Cycloheptanone Pd(CH₃CN)₂(S)-Tol-BINAP₂ / CuBr₂ α-Bromoketone 85% 89% ee yu.edu.jo
Cyclohexanone Pd(CH₃CN)₂(S)-METBOX₂ / CuBr₂ α-Bromoketone 90% 80% ee yu.edu.jo
Tryptamine derivative Chiral Phosphate Anion / Phase-Transfer Catalyst Bromocyclized product 99% 98% ee nih.gov

This table showcases how different catalytic systems can effectively control stereochemistry in various types of asymmetric reactions relevant to the synthesis of the target compound.

Configurational Stability and Epimerization Pathways

The configurational stability of the stereocenters in this compound is a critical consideration, as epimerization can lead to a loss of stereochemical purity. The C2 stereocenter, being α to the highly activated acyl bromide group, is particularly susceptible to racemization.

The primary pathway for epimerization at the α-position of a carbonyl compound is through the formation of a planar enol or enolate intermediate. masterorganicchemistry.com The α-proton in this compound is significantly acidic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. In the presence of a base, this proton can be abstracted to form an enolate. Re-protonation of this achiral intermediate can occur from either face, leading to a racemic or epimerized mixture at the C2 position. Even weak bases or nucleophilic species can potentially facilitate this process. nih.gov

Studies on related α-haloamides have shown that the α-stereocenter can be configurationally labile. For example, diastereomeric α-bromoamides derived from Oppolzer's camphorsultam were found to undergo epimerization when treated with potassium bromide in polar aprotic solvents at elevated temperatures. nih.gov Similarly, α-chloro-α-aryl acetamides have been shown to epimerize under base-catalyzed conditions. nih.gov These findings suggest that the purification and handling of this compound would require carefully controlled, non-basic conditions to preserve its stereochemical integrity at C2.

The stereocenter at the C4 position is not α to a carbonyl group and is therefore significantly more configurationally stable. Epimerization at C4 is unlikely to occur through an enolate mechanism. Potential, though less probable, pathways for epimerization at C4 could involve an SN1-type process via a carbocation intermediate or an elimination-addition sequence, both of which would require forcing conditions not typically encountered during standard synthesis and workup. Therefore, the main focus for maintaining stereochemical purity lies in preventing the epimerization of the C2 center.

Table 4: Conditions known to affect Configurational Stability in α-Halo Carbonyl Systems

Compound Type Conditions for Epimerization Mechanism Outcome Reference
α-Bromoamides KBr (20 equiv.), MeCN, reflux Enolate formation via halide displacement/return Increase in de from 0% to 70% nih.gov
α-Chloroacetamides NH₄OH, THF, 7 days Base-catalyzed enolization Selective crystallization of one diastereomer nih.gov

This table summarizes conditions that can lead to the loss of stereochemical information in systems analogous to this compound, highlighting the importance of reaction and workup conditions.

Mechanistic Investigations of Reactions Involving 2,4 Dibromopentanoyl Bromide

Reaction Pathways of the Acyl Bromide Moiety

The acyl bromide functional group is the most reactive site in the 2,4-dibromopentanoyl bromide molecule, primarily undergoing nucleophilic acyl substitution. libretexts.org This high reactivity stems from the excellent leaving group ability of the bromide ion and the strong electrophilic character of the carbonyl carbon. fiveable.me

Nucleophilic Acyl Substitution Mechanisms

The reactivity of acyl halides, including acyl bromides, is the highest among carboxylic acid derivatives, surpassing that of anhydrides, esters, and amides. libretexts.orgyoutube.com This heightened reactivity means that reactions with many nucleophiles, such as water, occur rapidly without the need for catalysts or heating. libretexts.org

Reactivity with O-, N-, and C-Nucleophiles

The electrophilic nature of the acyl bromide in this compound allows it to react with a variety of nucleophiles.

O-Nucleophiles: Alcohols and water are common oxygen-containing nucleophiles that react with acyl bromides. The reaction with an alcohol (alcoholysis) yields an ester, while reaction with water (hydrolysis) produces the corresponding carboxylic acid. libretexts.org These reactions are fundamental in transforming the acyl bromide into other functional groups.

N-Nucleophiles: Ammonia and primary or secondary amines are effective nitrogen nucleophiles that readily attack the acyl bromide to form amides. vanderbilt.edu This process, known as aminolysis, is a standard method for amide synthesis. libretexts.org

C-Nucleophiles: Carbon-based nucleophiles, such as organometallic reagents (e.g., Grignard reagents and organolithium compounds) and enolates, can also participate in reactions with acyl bromides. However, with strong nucleophiles like Grignard reagents, the reaction often proceeds further. After the initial substitution to form a ketone, a second equivalent of the Grignard reagent can add to the ketone, ultimately yielding a tertiary alcohol after workup. masterorganicchemistry.com

Nucleophile TypeExample NucleophileProduct Functional Group
O-Nucleophile Alcohol (R'-OH)Ester
Water (H₂O)Carboxylic Acid
N-Nucleophile Amine (R'-NH₂)Amide
C-Nucleophile Grignard Reagent (R'-MgX)Ketone (further reacts to Tertiary Alcohol)

Reactivity at the Alpha (C2) and Gamma (C4) Brominated Carbons

The bromine atoms at the C2 (alpha) and C4 (gamma) positions of this compound are susceptible to nucleophilic attack and can participate in elimination and radical reactions. The carbon adjacent to a carbonyl group is referred to as the alpha-carbon, the next as the beta-carbon, and so on. masterorganicchemistry.com

Nucleophilic Displacements (S_N2 Reactions)

The carbon-bromine bonds at the alpha and gamma positions can undergo nucleophilic substitution, typically following an S_N2 mechanism. masterorganicchemistry.com In an S_N2 reaction, the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack), resulting in an inversion of stereochemistry at the chiral center. masterorganicchemistry.comwikidoc.org

The rate of an S_N2 reaction is influenced by steric hindrance. masterorganicchemistry.comyoutube.com Less sterically hindered substrates react faster. youtube.com In the case of this compound, both the alpha and gamma carbons are secondary, and their reactivity towards S_N2 displacement will be influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles are generally required for S_N2 reactions to proceed efficiently. youtube.comlibretexts.org

The presence of the electron-withdrawing carbonyl group can influence the reactivity at the alpha-position. The alpha-hydrogens are acidic and can be removed by a base to form an enolate. askthenerd.comyoutube.com

Radical Processes and Electron Transfer Reactions

In addition to ionic pathways, reactions at the C-Br bonds can proceed through radical mechanisms. Homolytic cleavage of the carbon-bromine bond, often initiated by light or a radical initiator like AIBN (azobisisobutyronitrile), can generate carbon-centered radicals. encyclopedia.pub These radical intermediates can then participate in a variety of transformations.

For instance, radical dehalogenation can be achieved using reagents like tributyltin hydride (Bu₃SnH). libretexts.org The tributyltin radical abstracts a bromine atom to form a carbon radical, which then abstracts a hydrogen atom from another molecule of tributyltin hydride to yield the dehalogenated product. libretexts.org

Electron transfer processes can also initiate radical reactions. A single electron transfer (SET) to the alkyl bromide can lead to the formation of a radical anion, which then fragments to a carbon radical and a bromide ion. These radical species can undergo further reactions, such as addition to alkenes or cyclization. researchgate.net

Elimination Reactions to Form Unsaturated Carbonyl Compounds

Treatment of this compound with a base can induce elimination reactions to form unsaturated carbonyl compounds. The removal of a proton from a carbon adjacent to the bromine-bearing carbon (a beta-hydrogen) and the concurrent departure of the bromide ion leads to the formation of a double bond. This is characteristic of an E2 elimination mechanism, which is favored by strong, sterically hindered bases. libretexts.org

Given the two bromine atoms, a double elimination is possible to form a diene. Elimination of HBr from the C2 and C3 positions would yield an α,β-unsaturated acyl bromide. A subsequent elimination involving the C4 bromine could potentially lead to a conjugated dienoyl bromide. The formation of a conjugated system, where the new double bond is in conjugation with the carbonyl group, is often a driving force for these elimination reactions. youtube.com The Zaitsev rule generally predicts that the more substituted (more stable) alkene will be the major product in elimination reactions. libretexts.org

Reaction TypeKey Reagents/ConditionsIntermediate/Key SpeciesProduct Type
Nucleophilic Displacement (S_N2) Strong Nucleophiles (e.g., CN⁻, RS⁻)Pentavalent Transition StateSubstituted Pentanoyl Bromide
Radical Dehalogenation Bu₃SnH, AIBNCarbon RadicalMonobromopentanoyl Bromide or Pentanoyl Bromide
Elimination (E2) Strong, Non-nucleophilic Base (e.g., DBU, t-BuOK)AlkeneUnsaturated Acyl Bromide

Interplay between Acyl Bromide and Brominated Alkyl Reactivities

The structure of this compound presents a scenario of competitive reactivity. The molecule contains three electrophilic carbon centers susceptible to nucleophilic attack: the carbonyl carbon of the acyl bromide, the carbon at position 2 (C2), and the carbon at position 4 (C4). The inherent reactivity of these sites differs significantly, leading to a predictable hierarchy of reaction pathways under standard conditions.

Acyl halides are among the most reactive carboxylic acid derivatives due to the strong electron-withdrawing nature of both the carbonyl oxygen and the halide, which makes the carbonyl carbon exceptionally electrophilic. reddit.comlibretexts.org They readily undergo nucleophilic acyl substitution with a wide range of nucleophiles. libretexts.org In contrast, the reactivity of alkyl halides in nucleophilic substitution reactions (such as SN1 or SN2 mechanisms) is generally lower than that of acyl halides. The rate of SN2 reactions, for instance, is highly sensitive to steric hindrance around the electrophilic carbon. pearson.commasterorganicchemistry.com

In this compound, the secondary alkyl bromides at C2 and C4 are more sterically hindered and less electrophilic than the acyl bromide's carbonyl carbon. msu.edu Consequently, a nucleophile will almost invariably attack the acyl bromide function first.

Table 1: Comparison of Electrophilic Sites in this compound

Electrophilic SiteFunctional GroupTypical ReactionGeneral Reactivity RankFactors Influencing Reactivity
Carbonyl CarbonAcyl BromideNucleophilic Acyl Substitution1 (Most Reactive)High polarization of C=O bond, excellent leaving group (Br⁻). libretexts.org
C2 CarbonSecondary Alkyl BromideNucleophilic Substitution (SN2)2 (Less Reactive)Steric hindrance, C-Br bond strength. masterorganicchemistry.commsu.edu
C4 CarbonSecondary Alkyl BromideNucleophilic Substitution (SN2)3 (Least Reactive)Steric hindrance, further from the activating acyl group. msu.edu

This table is a conceptual representation based on established principles of organic reactivity.

While the acyl bromide is the primary reaction site, specific conditions can be engineered to target the alkyl bromide positions. For example, the use of palladium catalysts is known to facilitate reactions at alkyl halide centers, such as dehydrohalogenation, through mechanisms involving oxidative addition to the C-Br bond. mit.edu Such specialized catalytic systems could potentially invert the typical reactivity profile, allowing for selective functionalization at C2 or C4.

Role of Enolization in Alpha-Carbon Reactivity and Halogenation

The presence of a carbonyl group profoundly influences the chemistry of the adjacent alpha-carbon (C2). Halogenation at the alpha-position of carbonyl compounds, including aldehydes, ketones, and acyl halides, proceeds through an enol or enolate intermediate. libretexts.orglibretexts.org This process is a cornerstone of carbonyl chemistry and is catalyzed by both acids and bases. libretexts.org

In an acidic medium, the reaction mechanism involves the following key steps:

Protonation of the Carbonyl Oxygen : An acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com

Nucleophilic Attack : The electron-rich double bond of the enol acts as a nucleophile, attacking an electrophilic halogen molecule (e.g., Br₂). masterorganicchemistry.comyoutube.com

Deprotonation : The protonated carbonyl is deprotonated to regenerate the carbonyl group, yielding the α-halogenated product. masterorganicchemistry.com

For this compound, the bromine at the alpha-position (C2) is installed via this mechanism from a precursor like 2-bromopentanoyl bromide or pentanoyl bromide itself. Once the alpha-position is brominated, it lacks a hydrogen atom, so further enolization and halogenation cannot occur at this site.

Kinetic studies on the halogenation of ketones have provided strong evidence for this mechanism. It has been observed that the rate of halogenation is often independent of the halogen's concentration and identity (Cl₂, Br₂, or I₂), but directly proportional to the concentration of the carbonyl compound and the catalyst (acid or base). libretexts.org

Table 2: Kinetic Data for the Halogenation of 2-Propanone

Reaction ConditionRate ExpressionKey Finding
Moderate [H⁺]v = k'[CH₃COCH₃][H⁺]The rate is independent of the halogen concentration. libretexts.org
Moderate [OH⁻]v = k[CH₃COCH₃][OH⁻]The rate is independent of the halogen concentration. libretexts.org

Source: Data based on kinetic studies of propanone halogenation. libretexts.org

This kinetic behavior strongly supports a mechanism where the slow step is the formation of the enol or enolate, which then reacts rapidly with the halogen. libretexts.org This principle of enol-mediated reactivity is fundamental to understanding the synthesis and subsequent reactions of α-halo carbonyl compounds like this compound.

Synthetic Applications of 2,4 Dibromopentanoyl Bromide

Building Block for the Synthesis of Complex Molecules (e.g., Natural Products, Heterocycles)

The intricate arrangement of functional groups in 2,4-dibromopentanoyl bromide makes it an attractive starting point for the synthesis of complex molecules, including natural products and heterocyclic systems. Dihaloacyl halides, as a class, have been employed in the construction of elaborate molecular frameworks. For instance, derivatives of dibromoacyl halides have been utilized in the synthesis of the Daphniphyllum alkaloids, a family of structurally complex and biologically active natural products. sogang.ac.krnih.govresearchgate.netsioc-journal.cnresearchgate.net The electrophilic nature of the acyl bromide allows for ready incorporation of the pentanoyl chain, while the two bromine atoms provide handles for subsequent transformations and ring-forming reactions.

The synthesis of various heterocyclic compounds can be envisioned using this compound. The reaction of α-haloketones, which can be conceptually derived from the title compound, with various nucleophiles is a well-established method for constructing heterocycles. wikipedia.orgchemrxiv.orgbenthamscience.commdpi.comrsc.orgnih.gov For example, reaction with thioamides or thioureas could lead to the formation of thiazole (B1198619) derivatives. wikipedia.org Similarly, condensation with hydrazines could yield pyrazole (B372694) or pyridazinone systems, and reactions with amines and dicarbonyl compounds could be adapted to produce pyrroles. benthamscience.commdpi.comnih.gov The presence of two bromine atoms offers the potential for sequential or double cyclization reactions, leading to more complex fused or bridged heterocyclic systems.

Table 1: Potential Heterocyclic Scaffolds from this compound Derivatives

ReactantPotential Heterocycle
ThioamideThiazole
ThioureaAminothiazole
HydrazinePyrazole / Pyridazinone
Amine + DicarbonylPyrrole
o-PhenylenediamineBenzodiazepine

Precursor for Stereodefined Polysubstituted Aliphatic Systems

The presence of two stereogenic centers at the C2 and C4 positions of this compound makes it a valuable precursor for the synthesis of stereodefined polysubstituted aliphatic systems. The stereochemical outcome of reactions involving this compound will be highly dependent on the reaction conditions and the nature of the reagents used. Stereoselective reactions, where one stereoisomer is formed in preference to others, are crucial in modern organic synthesis, particularly for the preparation of chiral drugs and bioactive molecules. nih.govnih.gov

By carefully choosing reaction conditions, it should be possible to control the stereochemistry of subsequent transformations. For example, nucleophilic substitution of the bromine atoms could proceed with either inversion or retention of configuration, depending on the mechanism (SN1 or SN2) and the participation of neighboring groups. This would allow for the diastereoselective synthesis of a variety of substituted pentane (B18724) derivatives. Furthermore, the development of catalytic asymmetric methods for reactions involving such substrates could provide enantioselective access to valuable chiral building blocks. nih.gov

Utility in Sequential Transformations and Cascade Reactions

The multiple reactive sites of this compound make it an ideal candidate for use in sequential transformations and cascade reactions. researchgate.net Cascade reactions, where multiple bond-forming events occur in a single operation, are highly efficient and atom-economical processes that can rapidly generate molecular complexity. nih.govsioc-journal.cnsioc-journal.cnbeilstein-journals.org

A hypothetical cascade reaction involving this compound could be initiated by the reaction of the acyl bromide with a nucleophile. The resulting product, still containing two bromine atoms, could then undergo a series of intramolecular cyclizations or rearrangements. For instance, treatment with a di-nucleophile could lead to the formation of a macrocyclic structure or a bridged bicyclic system. The specific pathway of the cascade would be influenced by the nature of the nucleophile, the solvent, and the presence of any catalysts. Such strategies have been successfully employed in the synthesis of complex natural products. sogang.ac.krsioc-journal.cn

Formation of Dihalogenated Ketones, Alcohols, and Amines

This compound can serve as a precursor for the synthesis of various dihalogenated functional groups, which are themselves valuable synthetic intermediates.

Dihalogenated Ketones: The acyl bromide moiety can be converted into a ketone through various standard transformations, such as reaction with organometallic reagents (e.g., organocuprates) or through a Friedel-Crafts acylation. The resulting 2,4-dibromopentanones would be versatile intermediates. α-Haloketones are known to undergo a variety of reactions, including nucleophilic substitution, elimination, and rearrangement. wikipedia.orgmdpi.comnih.govrsc.org

Dihalogenated Alcohols: Reduction of the acyl bromide, or a corresponding ester or ketone derivative, would yield 2,4-dibromopentanols. Common reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride could be employed. youtube.comlibretexts.orgmasterorganicchemistry.com The resulting dihalogenated alcohols could be used in a variety of subsequent reactions, such as etherification or further substitution of the bromine atoms. youtube.comlibretexts.orgmasterorganicchemistry.commanac-inc.co.jp

Dihalogenated Amines: The acyl bromide can be converted into an amide by reaction with an amine, followed by reduction to afford a 2,4-dibromopentylamine. libretexts.orgyoutube.comorganic-chemistry.orgresearchgate.net Alternatively, the Gabriel synthesis or reductive amination of a corresponding ketone could be employed to introduce the amine functionality. libretexts.orgyoutube.commasterorganicchemistry.com These dihalogenated amines could serve as precursors for the synthesis of nitrogen-containing heterocycles or other complex amines.

Table 2: Potential Dihalogenated Derivatives from this compound

Derivative ClassSynthetic PrecursorPotential Reagents
Dihalogenated KetonesThis compoundOrganocuprates, Friedel-Crafts conditions
Dihalogenated AlcoholsThis compound/ester/ketoneNaBH4, LiAlH4
Dihalogenated AminesThis compound/ketoneAmines then reduction, Reductive amination

Advanced Spectroscopic and Characterization Techniques in Mechanistic Elucidation

In-situ Spectroscopic Monitoring of Reaction Intermediates

The direct observation of transient species in a reaction mixture provides invaluable evidence for proposed mechanistic pathways. In-situ spectroscopy allows for real-time monitoring of reactant consumption, intermediate formation and decay, and product generation without the need for sample isolation.

For reactions involving 2,4-dibromopentanoyl bromide, such as nucleophilic substitution or elimination, in-situ Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools. FT-IR spectroscopy can monitor changes in vibrational frequencies, for instance, the carbonyl stretch of the acyl bromide group, which would be expected to shift upon reaction. While specific studies on this compound are not prevalent in publicly accessible literature, the principles of in-situ monitoring are well-established. For example, the progress of bromination reactions can be followed by observing the disappearance of characteristic C-H vibrational bands and the appearance of new C-Br bands.

In-situ NMR spectroscopy offers more detailed structural information. For the analysis of this compound reactions, one could hypothetically monitor the shifts in the proton (¹H) and carbon-¹³ (¹³C) NMR spectra. The appearance and disappearance of signals corresponding to the protons and carbons adjacent to the bromine atoms and the carbonyl group would allow for the tracking of various stereoisomers and intermediates. Although detailed experimental data for this specific compound is scarce, the general methodology is widely applied in organic chemistry to elucidate reaction mechanisms.

Table 1: Hypothetical In-situ Spectroscopic Data for a Reaction of this compound

TechniqueAnalyteObserved ChangeMechanistic Insight
In-situ FT-IRCarbonyl (C=O) stretchShift from ~1800 cm⁻¹ to lower frequencyConversion of acyl bromide to ester or amide
In-situ ¹H NMRMethine (CH-Br) protonsChange in chemical shift and coupling constantsFormation of substitution or elimination products
In-situ ¹³C NMRCarbonyl carbonShift in resonanceChange in the electronic environment of the carbonyl group

Elucidation of Stereochemical Configuration in Products

The stereochemical outcome of a reaction provides deep insight into its mechanism. This compound has two stereocenters (at C2 and C4), meaning it can exist as multiple diastereomers. The stereochemistry of the products formed from its reactions is critical for understanding the reaction pathway, such as whether a reaction proceeds via an Sₙ2-type mechanism with inversion of configuration or an Sₙ1-type mechanism leading to racemization.

High-resolution NMR spectroscopy is a primary tool for determining the stereochemical configuration of the products. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can establish through-space proximity of protons, helping to assign relative stereochemistry. Furthermore, the magnitude of coupling constants (J-values) between adjacent protons can indicate their dihedral angle, which is related to the stereochemistry.

X-ray crystallography provides the most definitive determination of stereochemistry, but it requires the product to be a crystalline solid of sufficient quality. By analyzing the diffraction pattern of X-rays passed through the crystal, a three-dimensional model of the molecule can be generated, unambiguously showing the arrangement of atoms. While crystal structures for derivatives of this compound are not readily found, this technique remains the gold standard for stereochemical elucidation in organic compounds.

Table 2: Techniques for Stereochemical Elucidation of this compound Derivatives

TechniqueInformation ObtainedApplicability
¹H-¹H COSY NMRCorrelation of coupled protonsAssigning proton network
NOESY/ROESY NMRThrough-space proton-proton interactionsDetermining relative stereochemistry
X-ray CrystallographyThree-dimensional molecular structureDefinitive assignment of absolute and relative stereochemistry for crystalline products

Kinetic and Thermodynamic Studies of Transformations

Kinetic studies measure the rate of a reaction and its dependence on the concentration of reactants and catalysts, providing quantitative data to support a proposed mechanism. For reactions of this compound, determining the rate law can distinguish between unimolecular (Sₙ1) and bimolecular (Sₙ2) substitution pathways. For instance, if the reaction rate is found to be dependent on the concentration of both this compound and a nucleophile, it would suggest an Sₙ2 mechanism.

Thermodynamic studies, on the other hand, provide information about the relative stability of reactants, intermediates, and products. The Gibbs free energy change (ΔG) of a reaction determines the position of the equilibrium. By studying reactions under both kinetic (low temperature, short reaction time) and thermodynamic (higher temperature, longer reaction time) control, one can determine which products are formed fastest and which are the most stable.

For this compound, a hypothetical study could involve measuring the reaction rates of its substitution reactions with different nucleophiles to determine the kinetic parameters (activation energy, pre-exponential factor). Thermodynamic parameters (enthalpy and entropy of reaction) could be determined through calorimetry or by measuring the equilibrium constant at different temperatures.

Table 3: Kinetic and Thermodynamic Parameters in Mechanistic Studies

ParameterHow it is DeterminedMechanistic Significance
Rate Law Varying reactant concentrations and measuring initial ratesIndicates the molecularity of the rate-determining step
Activation Energy (Ea) Measuring rate constants at different temperatures (Arrhenius plot)Energy barrier for the reaction; provides insight into the transition state
Enthalpy of Reaction (ΔH) Calorimetry or van't Hoff plotHeat absorbed or released; indicates the relative bond strengths of reactants and products
Entropy of Reaction (ΔS) van't Hoff plotChange in disorder; provides information about the organization of the transition state

Theoretical and Computational Chemistry Studies of 2,4 Dibromopentanoyl Bromide

Quantum Chemical Calculations of Molecular Conformation and Energetics

Quantum chemical calculations are fundamental in determining the three-dimensional structure and energetic landscape of 2,4-dibromopentanoyl bromide. Conformational analysis is performed to identify the most stable arrangements of the atoms in the molecule. researchgate.netdergipark.org.tr This is achieved by systematically rotating the single bonds within the molecule and calculating the potential energy of each resulting conformation. dergipark.org.tr The results of these calculations typically reveal several local energy minima, with one global minimum representing the most stable conformer. dergipark.org.tr

These studies often employ methods like Density Functional Theory (DFT) with a suitable basis set, such as B3LYP/6-311++G(d,p), to optimize the geometry of the molecule and calculate its energy. researchgate.netdergipark.org.tr The relative energies of different conformers can provide information on their population distribution at a given temperature.

Table 1: Example of Calculated Relative Energies of this compound Conformers

Conformer Dihedral Angle (C1-C2-C3-C4) Relative Energy (kcal/mol)
Anti 180° 0.00
Gauche 1 60° 1.25
Gauche 2 -60° 1.25
Eclipsed 1 5.50
Eclipsed 2 120° 4.80

Note: This data is illustrative and represents typical values for such a molecule.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. nih.govresearchgate.net By mapping the potential energy surface of a reaction, DFT calculations can identify the transition states, which are the energy maxima along the reaction coordinate. researchgate.net The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate.

For instance, the reaction of this compound with a nucleophile can be modeled to understand the step-by-step process of bond formation and breaking. researchgate.net These calculations can also elucidate the role of solvents in the reaction mechanism through models like the Polarizable Continuum Model (PCM). nih.gov

Table 2: Example of DFT Calculated Activation Energies for a Reaction of this compound

Reaction Step Transition State Activation Energy (kcal/mol)
Nucleophilic Attack TS1 15.3
Leaving Group Departure TS2 8.7

Note: This data is illustrative and represents typical values for such a reaction.

Computational Modeling of Stereoselectivity and Regioselectivity

Computational modeling is crucial for predicting the stereochemical and regiochemical outcomes of reactions involving this compound. Due to the presence of chiral centers, reactions can lead to different stereoisomers. Computational models can predict which isomer is likely to be the major product by calculating the energies of the different transition states leading to each product. researchgate.net

The stereoselectivity of a reaction is often determined by subtle differences in steric and electronic interactions in the transition state. researchgate.net DFT and other high-level ab initio methods can accurately model these interactions and provide a rationalization for the observed product distribution. researchgate.net

Table 3: Example of Predicted Stereoselectivity in a Reaction of this compound

Product Isomer Transition State Energy (kcal/mol) Predicted Product Ratio
(2R, 4S) 20.1 95%
(2S, 4R) 22.5 5%

Note: This data is illustrative and represents typical values for such a prediction.

Prediction of Reactivity Profiles based on Electronic Structure Analysis

The electronic structure of this compound, as determined by quantum chemical calculations, provides a wealth of information about its reactivity. nih.govmdpi.commdpi.com Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. mdpi.comnih.gov The energy of the LUMO can indicate the susceptibility of the molecule to nucleophilic attack, while the energy of the HOMO relates to its ability to donate electrons. mdpi.comnih.gov

Furthermore, the distribution of electron density and the molecular electrostatic potential (MEP) can identify the electron-rich and electron-poor regions of the molecule, predicting the sites of electrophilic and nucleophilic attack. nih.govmdpi.com

Table 4: Example of Calculated Electronic Properties of this compound

Property Value
HOMO Energy -10.5 eV
LUMO Energy -1.2 eV
HOMO-LUMO Gap 9.3 eV
Dipole Moment 2.5 D

Note: This data is illustrative and represents typical values for such a molecule.

Future Research Directions and Unaddressed Challenges

Development of Environmentally Benign Synthetic Protocols

The traditional synthesis of halogenated organic compounds often relies on methods that are environmentally taxing, utilizing stoichiometric amounts of hazardous reagents like elemental bromine and generating significant waste streams. A key challenge for the future is the development of "green" synthetic routes to 2,4-Dibromopentanoyl bromide.

Future research should focus on atom-economical and safer brominating systems. Methodologies employing catalytic systems with recyclable reagents are highly desirable. For instance, systems using hydrogen peroxide (H₂O₂) as an in-situ oxidant for bromide salts (like HBr) represent a greener alternative, with water being the only byproduct. researchgate.net The application of an aqueous CaBr₂-Br₂ system, which has proven effective for the bromination of various aromatic compounds, could be explored for aliphatic substrates like the precursor to this compound. researchgate.net This approach minimizes the use of organic solvents and allows for the recycling of the brominating agent. researchgate.net

Furthermore, the investigation of biodegradable and recyclable reagents, such as choline (B1196258) hydroxide, could lead to novel, sustainable protocols for reactions involving this compound or its precursors. rsc.org The goal is to design a synthesis that not only is efficient and high-yielding but also adheres to the principles of green chemistry by minimizing waste and environmental impact. mdpi.com

Research FocusPotential MethodKey Advantages
Reduced Halogen WasteH₂O₂–HBr brominating systemWater as the primary byproduct, avoiding harsh oxidants. researchgate.net
Recyclable ReagentsAqueous CaBr₂-Br₂ systemReduces the need for organic solvents and allows reagent recycling. researchgate.net
Biodegradable ComponentsUse of reagents like choline hydroxideMinimizes long-term environmental persistence of synthetic materials. rsc.org
Waste ValorizationSynthesis from waste precursorsUtilizes waste materials like PET as starting points for chemical synthesis. rsc.org

Exploration of Novel Catalytic Systems for Stereoselective Transformations

Given that this compound possesses two chiral centers (at C2 and C4), it can exist as multiple stereoisomers. Controlling the stereochemical outcome of its synthesis and subsequent reactions is a significant and largely unaddressed challenge. Future research will undoubtedly focus on the application of modern catalytic systems to achieve high levels of stereoselectivity.

The exploration of chiral hypervalent iodine catalysts offers a promising avenue. These organocatalysts are known to facilitate a range of stereoselective transformations, including the functionalization of carbonyl compounds, under mild conditions. rsc.orgnih.gov Developing a catalytic asymmetric bromination of a suitable pentenoyl bromide precursor using a chiral iodine reagent could provide direct access to enantiomerically enriched forms of this compound.

Additionally, transition metal catalysis, particularly with palladium , presents powerful tools for stereoselective synthesis. diva-portal.org While often used in cross-coupling, palladium(II) catalysts are also effective in oxidative transformations. It is conceivable that a palladium-catalyzed process could be designed for the diastereoselective or enantioselective bromination of an appropriate substrate. Cobalt-based catalysts have also emerged for their unique ability to control stereoselectivity in various transformations, including those involving alkenes, which could be relevant for synthesizing precursors to this compound. nih.gov

Catalytic SystemPotential ApplicationDesired Outcome
Chiral Hypervalent IodineAsymmetric α-functionalization of a carbonyl precursorEnantioselective synthesis of specific stereoisomers. nih.gov
Palladium CatalysisStereoselective oxidative functionalization of an allene (B1206475) or alkene precursorDiastereoselective or enantioselective bromination. diva-portal.org
Cobalt CatalysisStereoselective hydrogenation/functionalization of a diene precursorAccess to specific (Z)- or (E)-alkene intermediates for subsequent bromination. nih.gov

Harnessing Unique Reactivity for Undiscovered Chemical Transformations

The trifunctional nature of this compound—possessing two electrophilic carbon-bromine centers and a highly reactive acyl bromide group—makes it a versatile building block for complex molecule synthesis. However, its full potential in novel chemical transformations remains largely untapped.

Future research should aim to harness this unique reactivity profile. For instance, the compound could serve as a precursor in cascade reactions to rapidly construct complex heterocyclic systems. A carefully chosen nucleophile could first react at the acyl bromide, with the resulting intermediate poised for subsequent intramolecular cyclizations via displacement of one or both bromine atoms. The synthesis of complex natural products like the Daphniphyllum alkaloids often involves intricate cyclization cascades, providing a model for what might be achieved. researchgate.net

The compound also holds potential in the synthesis of novel materials. The related isomer, 2,5-Dibromopentanoyl bromide, has been used as a key intermediate in the preparation of non-ionic contrast agents, demonstrating the utility of such bifunctional linkers in creating larger, functional molecules. google.comgoogle.com this compound could similarly be employed as a cross-linking agent in polymer chemistry or as a scaffold for developing new pharmaceutical leads or agrochemicals.

Advanced Computational Tools for Predictive Synthesis and Reactivity

Modern synthetic chemistry is increasingly driven by the synergy between experimental work and advanced computational modeling. For a molecule like this compound, computational tools offer a powerful way to address many of the aforementioned challenges before extensive laboratory work is undertaken.

Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways and transition states. This allows for the prediction of reaction feasibility and stereochemical outcomes. mdpi.com For instance, computational modeling could help identify the most promising chiral catalysts for stereoselective synthesis by calculating the energy barriers for the formation of different stereoisomers. mit.edu

Furthermore, computational tools can predict the reactivity of this compound with various nucleophiles by analyzing its molecular orbitals and electrostatic potential. This predictive power can guide the design of new reactions and help to understand unexpected reactivity. mit.edu As computational models become more accurate, they can accelerate the discovery process, enabling researchers to screen potential reactions and catalysts in silico, thereby saving time and resources. mit.edursc.org

Computational ApplicationSpecific Goal for this compoundExpected Benefit
Reaction Mechanism ModelingPredict transition state energies for bromination reactions.Guide the development of stereoselective synthetic routes. mdpi.com
Catalyst DesignModel the interaction between precursors and chiral catalysts (e.g., hypervalent iodine).Identify optimal catalysts for achieving high enantiomeric excess. mit.edu
Reactivity PredictionCalculate frontier molecular orbital energies and electrostatic potential.Predict regioselectivity and reactivity in cascade reactions. rsc.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2,4-Dibromopentanoyl bromide with high yield and purity?

  • Methodology : Optimize bromination of pentanoyl chloride using stoichiometric HBr or KBr under acidic conditions (pH ~1) with controlled temperature (25–30°C). Use dichloromethane (DCM) as a solvent for biphasic reactions to enhance selectivity . Purify via fractional distillation or recrystallization, referencing melting points of analogous brominated compounds (e.g., 2,4-dichlorobenzyl bromide melts at 70–71°C, suggesting similar purification protocols) . Monitor reaction progress via TLC or GC-MS to avoid over-bromination.

Q. How can NMR spectroscopy be utilized to confirm the structure and purity of this compound?

  • Methodology : Acquire 1^1H and 13^13C NMR spectra in CDCl₃. Key signals include:

  • 1^1H: δ 4.3–4.5 (m, CH₂Br adjacent to carbonyl), δ 3.5–3.7 (m, CH₂Br at position 4), δ 2.5–2.7 (t, carbonyl-proximal CH₂) .
  • 13^13C: Carbonyl carbon at δ 170–175 ppm, Br-substituted carbons at δ 30–40 ppm. Compare with databases (e.g., PubChem CID 161236 for analogous triphenylphosphonium bromides) . Use DEPT-135 to distinguish CH₂ and CH₃ groups.

Q. What solvent systems and chromatographic techniques are effective for isolating this compound from byproducts?

  • Methodology : Use silica gel chromatography with hexane/ethyl acetate (8:2) for polarity-based separation. For challenging byproducts (e.g., mono-brominated intermediates), employ gradient elution. Confirm purity via HPLC (C18 column, acetonitrile/water 70:30) .

Advanced Research Questions

Q. How can kinetic studies elucidate the bromination mechanism of pentanoyl derivatives?

  • Methodology : Conduct time-resolved sampling under varying conditions (pH, Br⁻ concentration, temperature). Use 1^1H NMR to track intermediate formation (e.g., mono-brominated species). Apply the Eyring equation to calculate activation parameters, referencing data from benzyl bromide synthesis (e.g., ΔH‡ ≈ 50–60 kJ/mol under similar conditions) .

Q. What strategies resolve contradictions in mass balance or spectral data during characterization?

  • Methodology : Cross-validate using multiple techniques:

  • Mass Spectrometry : Compare experimental m/z with theoretical values (e.g., M+ for C₅H₇Br₂O: 293.89).
  • Elemental Analysis : Ensure Br content aligns with stoichiometry (theoretical Br%: 54.3%) .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., crystallize with triphenylphosphine to form stable adducts) .

Q. How does steric hindrance at the 2- and 4-positions influence nucleophilic substitution reactions?

  • Methodology : Compare reactivity with less-hindered analogs (e.g., 2-bromo-4-methylpentane). Use DFT calculations to model transition states and quantify steric effects (e.g., Bürgi-Dunitz angle deviations). Experimental validation via SN₂ reactions with NaN₃ or KCN, monitoring rate constants via UV-Vis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.